ADA-Resistant Cytotoxicity: 13-Fold Greater Potency Than Deoxyadenosine and Near-Equivalence to Cladribine in CCRF-CEM Cells
In a direct head-to-head cytotoxicity assay using CCRF-CEM human T-lymphoblastoid cells in the presence of 5 µM EHNA (an ADA inhibitor), 2-bromo-2'-deoxyadenosine (2-BrdAdo) exhibited an IC50 of 0.068 µM, compared to 0.045 µM for 2-chloro-2'-deoxyadenosine (2-CldAdo, cladribine) and 0.9 µM for the unmodified parent 2'-deoxyadenosine (dAdo) [1]. This corresponds to a 13.2-fold potency gain over dAdo and a factor of only 1.5 lower potency relative to the clinically established cladribine [1].
| Evidence Dimension | Cytotoxicity (IC50) in CCRF-CEM human T-lymphoblastoid cells |
|---|---|
| Target Compound Data | 2-BrdAdo IC50 = 0.068 µM |
| Comparator Or Baseline | 2-CldAdo (cladribine) IC50 = 0.045 µM; dAdo IC50 = 0.9 µM |
| Quantified Difference | 1.5-fold less potent than 2-CldAdo; 13.2-fold more potent than dAdo |
| Conditions | CCRF-CEM cells; 5 µM EHNA present; growth inhibition endpoint |
Why This Matters
This quantification allows investigators to select 2-BrdAdo when a slightly attenuated but still highly potent ADA-resistant adenine nucleoside is required, for example in combination studies where cladribine's higher potency may preclude detection of additive or synergistic effects with a second agent.
- [1] Huang MC, Ashmun RA, Avery TL, Kuehl M, Blakley RL. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Res. 1986 May;46(5):2362-8. PMID: 2421877. View Source
